(3-Chloropyrazin-2-yl)methanamine

Overview

Description

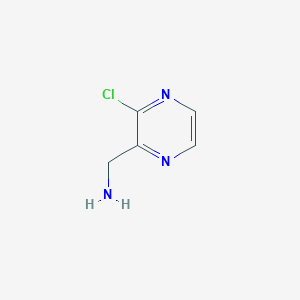

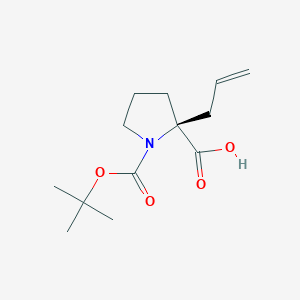

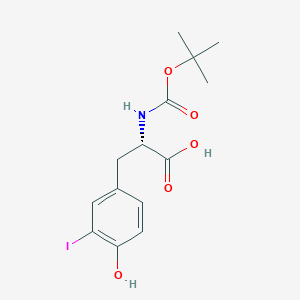

“(3-Chloropyrazin-2-yl)methanamine” is a chemical compound with the molecular formula C5H6ClN3 .

Synthesis Analysis

The synthesis of “(3-Chloropyrazin-2-yl)methanamine” involves a reduction reaction of 3-chloropyrazine-2-carbonitrile in acetic acid, catalyzed by Raney Nickel . The reaction occurs in two stages: first, 2-chloro-3-cyanopyrazine reacts with hydrogen in water under specific conditions; second, the product reacts with hydrogen chloride in diethyl ether and ethyl acetate .Molecular Structure Analysis

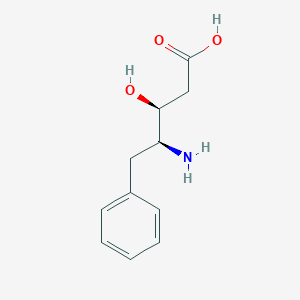

The molecular structure of “(3-Chloropyrazin-2-yl)methanamine” can be represented by the InChI code1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H . Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of “(3-Chloropyrazin-2-yl)methanamine” is the reduction of 3-chloropyrazine-2-carbonitrile . This reaction is facilitated by the presence of Raney Nickel, a catalyst .Physical And Chemical Properties Analysis

“(3-Chloropyrazin-2-yl)methanamine” has a molecular weight of 180.04 . It is a solid at room temperature .Scientific Research Applications

Organic Synthesis Intermediate

“(3-Chloropyrazin-2-yl)methanamine” can be used as an organic synthesis intermediate . It plays a crucial role in the synthesis of various organic compounds .

Pharmaceutical Intermediate

This compound is also used as a pharmaceutical intermediate . It is involved in the production of various pharmaceutical drugs .

Synthesis of Aryloxyethyl Derivatives

Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has indicated these compounds as potential serotonin 5-HT1A receptor-biased agonists. “(3-Chloropyrazin-2-yl)methanamine” could potentially be used in the synthesis of these derivatives.

Antidepressant-like Activity

The aforementioned aryloxyethyl derivatives have shown promising antidepressant-like activity in animal models. This suggests that “(3-Chloropyrazin-2-yl)methanamine” could be used in the development of new antidepressants.

Engineering Controls

“(3-Chloropyrazin-2-yl)methanamine” is used in engineering controls to remove hazards or place barriers between the worker and the hazard . This provides a high level of protection for workers .

Drug Synthesis

“(3-Chloropyrazin-2-yl)methanamine” is used in the synthesis of various drugs. It plays a key role in the production of these drugs.

Catalysis

This compound is also used in catalysis. It can act as a catalyst in various chemical reactions.

Material Science

“(3-Chloropyrazin-2-yl)methanamine” has diverse applications in material science. It can be used in the development of new materials.

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound can interact with various biological targets, leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Chloropyrazin-2-yl)methanamine . For instance, ventilation can remove or dilute an air contaminant if designed properly . .

properties

IUPAC Name |

(3-chloropyrazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODCTQRYFHFTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363787 | |

| Record name | (3-chloropyrazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloropyrazin-2-yl)methanamine | |

CAS RN |

771581-15-8 | |

| Record name | (3-chloropyrazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (3-chloropyrazin-2-yl)methanamine in pharmaceutical chemistry?

A1: (3-Chloropyrazin-2-yl)methanamine is a key intermediate in the synthesis of acalabrutinib []. Acalabrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme crucial for the development and function of B lymphocytes. By inhibiting BTK, acalabrutinib disrupts B-cell signaling and proliferation, making it effective in treating certain B-cell malignancies. The optimized synthesis of (3-chloropyrazin-2-yl)methanamine, as described in the paper, is crucial for large-scale production of acalabrutinib, enabling its development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)

![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)